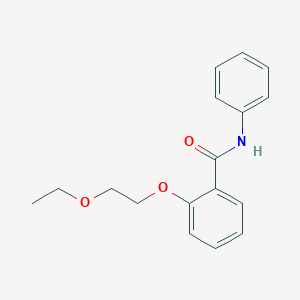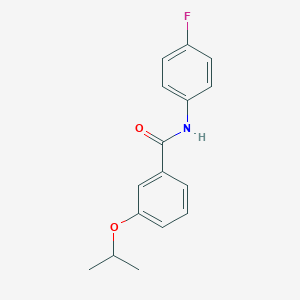
N-(4-fluorophenyl)-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-isopropoxybenzamide (also known as Fluorophenibut or F-Phenibut) is a synthetic compound that belongs to the family of GABAergic drugs. It is a derivative of Phenibut, which is a popular anxiolytic and nootropic drug. F-Phenibut is known for its anxiolytic, nootropic, and sedative effects. It has gained popularity among researchers due to its unique pharmacological profile and potential therapeutic applications.
Mécanisme D'action
F-Phenibut acts as a GABA-B receptor agonist, which leads to the inhibition of neuronal excitability. It also enhances the release of dopamine in the brain, which contributes to its nootropic effects. F-Phenibut has been shown to have a longer half-life than Phenibut, which makes it more potent and longer-lasting.
Biochemical and Physiological Effects
F-Phenibut has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which contributes to its anxiolytic and sedative effects. F-Phenibut has also been shown to enhance the release of dopamine in the brain, which contributes to its nootropic effects. It has been shown to have a longer half-life than Phenibut, which makes it more potent and longer-lasting.
Avantages Et Limitations Des Expériences En Laboratoire
F-Phenibut has several advantages for lab experiments. It is a potent and long-lasting compound, which makes it useful for studying the effects of GABAergic drugs. It has also been shown to have anxiolytic, nootropic, and sedative effects, which make it useful for studying anxiety disorders, cognitive impairment, and sleep disorders.
However, F-Phenibut also has some limitations for lab experiments. It has been shown to have addictive potential and withdrawal symptoms, which make it difficult to use in long-term studies. It also has limited research on its safety and efficacy, which makes it difficult to use in clinical trials.
Orientations Futures
There are several future directions for research on F-Phenibut. One direction is to study its potential therapeutic applications, particularly for anxiety disorders, cognitive impairment, and sleep disorders. Another direction is to study its safety and efficacy in long-term use. Further research is also needed to understand its mechanism of action and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, N-(4-fluorophenyl)-3-isopropoxybenzamide (F-Phenibut) is a synthetic compound that belongs to the family of GABAergic drugs. It has gained popularity among researchers due to its unique pharmacological profile and potential therapeutic applications. F-Phenibut acts as a GABA-B receptor agonist, which leads to the inhibition of neuronal excitability. It also enhances the release of dopamine in the brain, which contributes to its nootropic effects. F-Phenibut has been shown to have anxiolytic, nootropic, and sedative effects, which make it useful for treating anxiety disorders, cognitive impairment, and sleep disorders. Further research is needed to understand its mechanism of action and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of F-Phenibut involves the reaction of 4-fluorophenylacetic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 3-aminobenzoic acid to produce the final product. The purity of F-Phenibut can be enhanced using recrystallization techniques.
Applications De Recherche Scientifique
F-Phenibut has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic and nootropic effects, which make it useful for treating anxiety disorders and cognitive impairment. F-Phenibut has also been shown to have sedative effects, which make it useful for treating insomnia and sleep disorders.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-3-isopropoxybenzamide |
|---|---|
Formule moléculaire |
C16H16FNO2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,1-2H3,(H,18,19) |
Clé InChI |
DTOQBDMBGFWGFO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



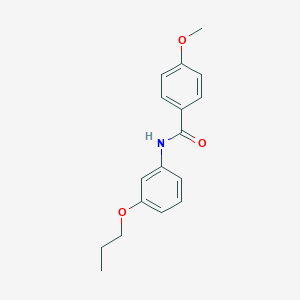
![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)
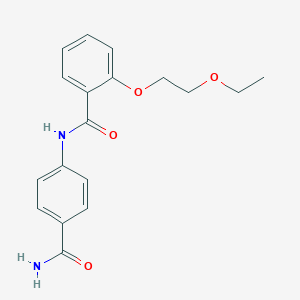
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
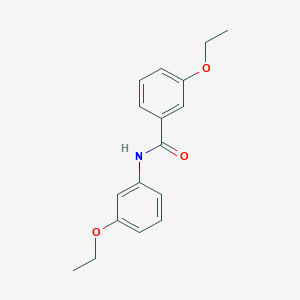
![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)
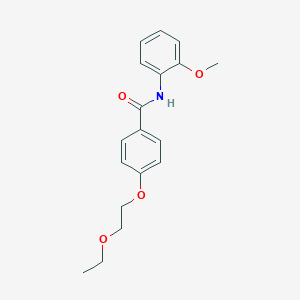
![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)
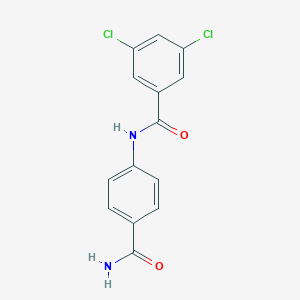
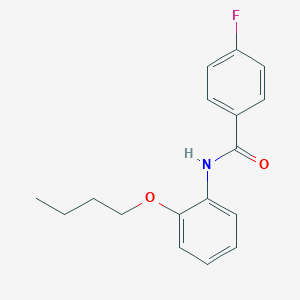
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)
![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)
